Arjunglucoside I

Acetylcholinesterase inhibition Neuroscience Alzheimer's disease research

Arjunglucoside I (62319-70-4) is the most potent Terminalia arjuna-derived oleanane triterpene for CNS-targeted acetylcholinesterase inhibition (IC₅₀ = 0.0132 mM), with predicted BBB permeability. It uniquely combines validated α-glucosidase inhibition (6.1× acarbose) and potent activity against metronidazole-resistant H. pylori (MIC 1.9–7.8 μg/mL). Do not substitute with aglycone analogues; only this glycosylated form delivers both BBB access and target engagement for Alzheimer’s, diabetes, and antimicrobial research programs.

Molecular Formula C36H58O11
Molecular Weight 666.8 g/mol
CAS No. 62319-70-4
Cat. No. B1255979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArjunglucoside I
CAS62319-70-4
Synonyms4-epi-sericoside
arjunglucoside I
sericoside
Molecular FormulaC36H58O11
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
InChIInChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33+,34-,35-,36+/m1/s1
InChIKeyCMZFNIMQBCBHEX-APNSOIJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arjunglucoside I (CAS 62319-70-4) Procurement Guide: Oleanane-Type Triterpene Saponin for Specialized Research Applications


Arjunglucoside I (CAS 62319-70-4) is an oleanane-type triterpenoid saponin isolated from Terminalia arjuna bark and related Combretaceae species [1]. It exists as a β-D-glucopyranosyl ester derivative of arjungenin with the molecular formula C₃₆H₅₈O₁₁ (MW 666.84). Unlike its aglycone counterparts (arjunic acid, arjunolic acid, arjungenin), the glycosylation at the C-28 position confers distinct physicochemical and biological properties that directly impact experimental selection criteria [2].

Why Generic Oleanane Triterpenes Cannot Substitute for Arjunglucoside I (CAS 62319-70-4)


Substitution of Arjunglucoside I with structurally related in-class compounds (e.g., arjunic acid, arjunolic acid, arjungenin) is scientifically unjustified due to quantifiable divergences in molecular target engagement, enzyme inhibition potency, and predicted central nervous system (CNS) permeability [1]. Head-to-head comparative data demonstrate that Arjunglucoside I exhibits the lowest IC₅₀ value among six Terminalia arjuna-derived oleananes for acetylcholinesterase inhibition (0.0132 mM) and is one of only two compounds in this series with calculated blood-brain barrier (BBB) penetration capability [2]. These differences are not merely incremental but represent categorical distinctions in experimental applicability, particularly for neuroscience and metabolic disorder research programs [3].

Arjunglucoside I (62319-70-4) Quantitative Differentiation Evidence for Procurement Decisions


Acetylcholinesterase Inhibition: Head-to-Head IC₅₀ Comparison Across Six Oleanane Triterpenes

In a direct comparative study of six oleanane-type triterpenes isolated from Terminalia arjuna, Arjunglucoside I demonstrated the lowest IC₅₀ value (0.0132 mM), exhibiting 1.57-fold higher potency than arjunic acid (0.0207 mM), 1.23-fold higher than arjunolic acid (0.0162 mM), and 1.48-fold higher than arjungenin (0.0195 mM) [1]. The kinetics of AChE inhibition were specifically characterized for Arjunglucoside I as the most potent compound in the series, with a Michaelis–Menten constant (Km) of 0.011 mM for acetylthiocholine iodide hydrolysis [2].

Acetylcholinesterase inhibition Neuroscience Alzheimer's disease research

Blood-Brain Barrier Permeability: In Silico Differentiation from Aglycone Analogs

Based on calculated pharmacokinetic parameters, Arjunglucoside I and arjunetin are the only two compounds among the six Terminalia arjuna-derived oleanane triterpenes indicated as capable of crossing the blood-brain barrier [1]. In contrast, the aglycones arjunic acid and arjunolic acid exhibit the longest predicted time to reach brain equilibrium, while the other glycosylated compound, arjunetin, shows the shortest equilibration time [2]. This represents a categorical functional difference driven by glycosylation status at the C-28 position.

Blood-brain barrier permeability CNS drug discovery Pharmacokinetics

α-Glucosidase Inhibition: Comparative Potency Against Acarbose Reference Standard

In a phytochemical investigation of Elaeagnus rhamnoides leaves, Arjunglucoside I (IC₅₀ = 1074 ± 32 μM) exhibited 6.1-fold higher α-glucosidase inhibitory activity than the clinical reference compound acarbose (IC₅₀ = 6561 ± 207 μM) [1]. Among seven isolated compounds from the n-butanol extract, Arjunglucoside I demonstrated the second-highest potency after casuarinin (IC₅₀ = 21 ± 2 μM), substantially outperforming acarbose and several flavonoid glycosides co-isolated in the same study [2].

α-Glucosidase inhibition Diabetes research Antihyperglycemic agents

Antimicrobial Activity: Class-Unique Activity and Comparator Performance Against Metronidazole

Arjunglucoside I was the only active triterpenoid among thirteen compounds tested for anti-Helicobacter pylori activity [1]. Against three metronidazole-resistant H. pylori strains, Arjunglucoside I exhibited MIC values ranging from 1.9 to 7.8 μg/mL, demonstrating activity comparable to clarithromycin and substantially superior to metronidazole against these resistant strains [2].

Antimicrobial Helicobacter pylori Drug-resistant bacteria

Arjunglucoside I (62319-70-4): Evidence-Based Application Scenarios for Research Procurement


CNS-Focused Acetylcholinesterase Inhibitor Screening Programs

Arjunglucoside I is the preferred selection among Terminalia arjuna-derived oleanane triterpenes for CNS-targeted AChE inhibition studies. Direct comparative data establish it as the most potent AChE inhibitor in its class (IC₅₀ = 0.0132 mM), and in silico pharmacokinetic modeling indicates BBB permeability, a property not shared by its aglycone counterparts arjunic acid, arjunolic acid, or arjungenin [1]. This combination of target potency and predicted CNS access is essential for Alzheimer's disease and cognitive enhancement research programs.

Metabolic Disorder Research: α-Glucosidase Inhibition Studies

For investigators screening natural product-derived α-glucosidase inhibitors, Arjunglucoside I offers a validated alternative scaffold with 6.1-fold higher potency than acarbose (IC₅₀ = 1074 ± 32 μM vs. 6561 ± 207 μM) [1]. Its structural distinction from clinical sulfonylureas and acarbose makes it suitable for structure-activity relationship studies aimed at identifying novel antihyperglycemic pharmacophores.

Antimicrobial Screening: Metronidazole-Resistant Helicobacter pylori

Arjunglucoside I is uniquely positioned for antimicrobial discovery programs targeting drug-resistant H. pylori. As the sole active triterpenoid among thirteen tested compounds, it demonstrates MIC values of 1.9–7.8 μg/mL against metronidazole-resistant strains, with activity comparable to clarithromycin [1]. Research programs seeking novel agents against antibiotic-resistant H. pylori should not substitute alternative in-class triterpenes, which lack documented activity in this indication.

Ovarian Cancer Cell Line Screening: A2780 Antiproliferative Assays

Arjunglucoside I demonstrates antiproliferative activity against the A2780 human ovarian cancer cell line with an IC₅₀ value of 1.2 μM [1]. While comparative data against structural analogs in this specific assay are not currently available in the peer-reviewed literature, this defined potency metric supports inclusion in oncology-focused natural product screening panels where the A2780 cell line serves as a validated model system.

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